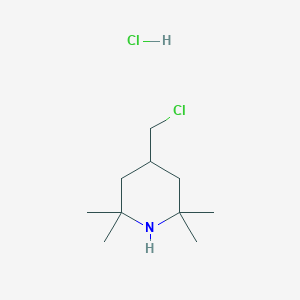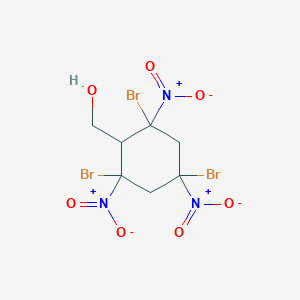
(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane is an organotin compound with the molecular formula C18H28SSn. It is characterized by the presence of a benzothiophene ring bonded to a tin atom, which is further bonded to three isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane typically involves the reaction of 1-benzothiophene with tri(propan-2-yl)tin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
1-Benzothiophene+(i-Pr)3SnCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzothiophen-2-yl)tri(propan-2-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane is used as a precursor for the synthesis of other organotin compounds. It is also employed in studies of organometallic reactivity and catalysis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Organotin compounds have been investigated for their antimicrobial, anticancer, and antifungal properties.
Industry
In industry, this compound can be used as a stabilizer for plastics and as a catalyst in various polymerization reactions. Its unique properties make it suitable for use in the production of high-performance materials.
Mécanisme D'action
The mechanism by which (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. The benzothiophene ring also contributes to the compound’s overall reactivity by providing a conjugated system that can participate in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Benzothiophen-2-yl)tri(methyl)stannane
- (1-Benzothiophen-2-yl)tri(ethyl)stannane
- (1-Benzothiophen-2-yl)tri(butyl)stannane
Uniqueness
Compared to its analogs, (1-Benzothiophen-2-yl)tri(propan-2-yl)stannane exhibits unique steric and electronic properties due to the presence of the isopropyl groups. These groups can influence the compound’s reactivity and stability, making it distinct from other organotin compounds with different alkyl substituents.
Propriétés
Numéro CAS |
60981-55-7 |
|---|---|
Formule moléculaire |
C17H26SSn |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
1-benzothiophen-2-yl-tri(propan-2-yl)stannane |
InChI |
InChI=1S/C8H5S.3C3H7.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-2;/h1-5H;3*3H,1-2H3; |
Clé InChI |
MRWPYBKPSXQLIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Sn](C1=CC2=CC=CC=C2S1)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
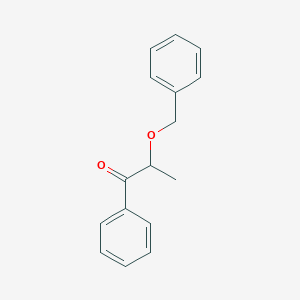
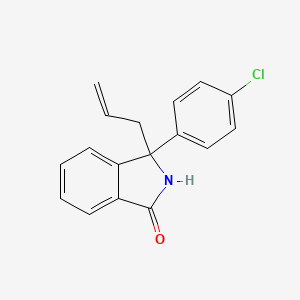



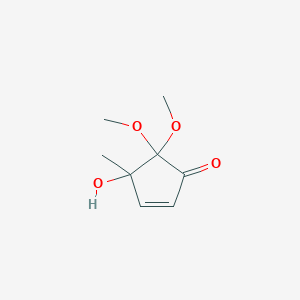
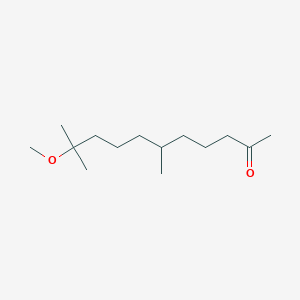
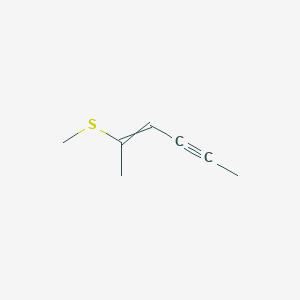
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
